4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Overview
Description
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzamide and furan-2-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a different position of the chlorine atom.
4-{N-[(2-BROMOPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-28(25,26)23(14-16-5-2-3-7-19(16)21)17-10-8-15(9-11-17)20(24)22-13-18-6-4-12-27-18/h2-12H,13-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWUBZQDMVXLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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